molecular formula C18H22N4O2S B2708829 8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 370840-33-8

8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2708829
CAS RN: 370840-33-8
M. Wt: 358.46
InChI Key: SPWHHBBGFFIXAD-UHFFFAOYSA-N
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Description

8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as PD-98059 and is widely used in scientific research for its ability to inhibit the activity of the MAP kinase pathway.

Scientific Research Applications

Antibacterial Activity

ITMPD has been investigated for its antibacterial potential. In a study by Salama et al., several derivatives of 1,3,4-oxadiazoles (including ITMPD) were synthesized and screened against Salmonella typhi . Notably, compounds 3, 4, 10, 11, and 15 showed significant antibacterial activity. This suggests that ITMPD could be explored further as a potential antimicrobial agent.

Anti-Inflammatory Properties

Oxadiazole derivatives, including ITMPD, have been associated with anti-inflammatory effects . While specific studies on ITMPD’s anti-inflammatory activity are limited, its structural features warrant further investigation in this context.

Herbicidal Applications

Certain oxadiazole derivatives exhibit herbicidal properties . Although ITMPD’s herbicidal activity hasn’t been directly assessed, its structure could inspire the development of eco-friendly herbicides.

Anticonvulsant Studies

Oxadiazoles have shown promise as anticonvulsant agents . While ITMPD’s efficacy in this area remains speculative, further investigations could shed light on its potential.

properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-propan-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12(2)25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWHHBBGFFIXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(3-phenylpropyl)-8-propan-2-ylsulfanylpurine-2,6-dione

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